Desoxyrhaponticin

Overview

Description

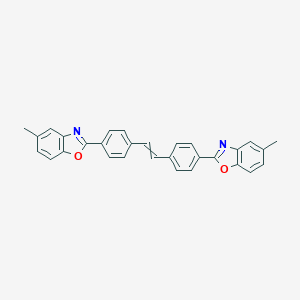

Desoxyrhaponticin (DC, DES) is a stilbene glycoside from Rheum tanguticum Maxim. ex Balf. (rhubarb), a traditional Chinese nutritional food .

Synthesis Analysis

This compound is found in plants like Rheum rhaponticum and Rheum rhabarbarum. The isolation of individual components like this compound has been reported . Further studies on the synthesis of this compound are needed for a more detailed understanding.Molecular Structure Analysis

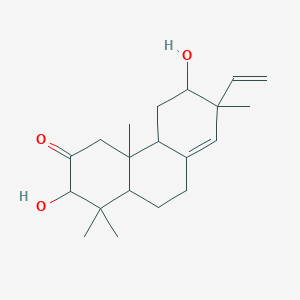

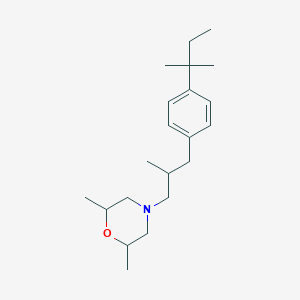

This compound has a molecular formula of C21H24O8. It is characterized by two aromatic rings linked by an ethylene moiety .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. More research is needed to understand the chemical reactions of this compound .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 404.41 g/mol .Scientific Research Applications

Molecular Interaction with Serum Albumin

Desoxyrhaponticin (DES) shows significant interaction with human serum albumin (HSA). This interaction is primarily hydrophobic, supplemented by hydrogen bonding. It significantly affects the structural conformation of HSA, indicating potential biomedical implications (Guo, Fan, & Hu, 2014).

Glucose Uptake Inhibition

DES has been studied for its role in inhibiting glucose uptake. It's shown to inhibit glucose uptake in rabbit intestinal membrane vesicles and rat everted gut sleeves. This property makes it a potential agent for controlling postprandial hyperglycemia in diabetes (Li et al., 2007).

Measurement Techniques

Advancements in measuring DES concentration in Rheum franzenbachii have been achieved using High-Performance Liquid Chromatography (HPLC). This technique allows for precise quantification of DES, essential for various research applications (Wang Shun-xi, 2008).

Anti-Inflammatory Properties

Studies demonstrate that desoxyrhapontigenin, a compound related to DES, exhibits potent anti-inflammatory effects. It inhibits inflammatory responses in LPS-induced RAW 264.7 cells, suggesting its utility in treating inflammatory diseases (Choi et al., 2014).

Potential Role in Osteoclast Formation Inhibition

Desoxyrhapontigenin, associated with DES, is investigated for its effect on inhibiting osteoclast formation. This suggests potential applications in treating diseases like osteoporosis (Tran et al., 2018).

Fatty Acid Synthase Inhibition and Cancer Cell Apoptosis

DES exhibits inhibitory effects on fatty acid synthase (FAS) and induces apoptosis in cancer cells. This indicates its potential in cancer prevention and treatment (Li et al., 2014).

Neuroprotective Effects

Desoxyrhapontigenin shows protective effects against neuronal injury in an isoflurane-induced model. It regulates the TLR-4/cyclin B1/Sirt-1 pathway, indicating potential for treating neuronal injuries (Liang et al., 2020).

Antioxidant and Anti-Inflammatory Mechanisms

DES upregulates Nrf2-mediated heme oxygenase-1 expression, exhibiting antioxidant and anti-inflammatory actions. This positions it as a candidate for antioxidant or anti-inflammatory therapies (Choi, Cheng, & Kim, 2014).

Mechanism of Action

Target of Action

Desoxyrhaponticin, also known as Deoxyrhapontin, is a bioactive compound found in the Rheum genus . It primarily targets Fatty Acid Synthase (FAS) and glucose transport in the small intestine and kidney . FAS plays a crucial role in the biosynthesis pathway of fatty acids in cancer cells , while glucose transport is essential for controlling postprandial hyperglycemia in diabetes .

Mode of Action

This compound interacts with its targets primarily through hydrophobic interactions and hydrogen-bond interactions . This interaction is a dynamic binding process with high intensity . It inhibits intracellular FAS activity and downregulates FAS expression in human breast cancer MCF-7 cells . In terms of glucose transport, it inhibits glucose transport in the small intestine and glucose reabsorption in the kidney .

Biochemical Pathways

This compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound inhibits the M1 polarization of RAW264.7 macrophages via this pathway .

Result of Action

This compound has been shown to have anti-inflammatory effects . It inhibits the M1 polarization of RAW264.7 macrophages . It also has potential applications in controlling postprandial hyperglycemia in diabetes and in the prevention and treatment of cancer .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia . For instance, it has been shown to repress the invasion and migration abilities and EMT process of tongue squamous cell carcinoma cells under a hypoxic environment in vitro . .

Safety and Hazards

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMQRDLLSRLUJY-DXKBKAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)

![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)